molecular formula C24H28N2O5 B11488705 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

Katalognummer: B11488705
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: HWQRDZKAQZCUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic small molecule characterized by a molecular formula of C22H24N2O4 and a molecular weight of 380.437 g/mol . This compound features a hybrid structure combining a quinoline heterocycle with a triethoxy-substituted benzamide moiety, a design frequently explored in medicinal chemistry to develop novel bioactive agents. Quinoline derivatives represent a significant class of compounds in scientific research due to their diverse and potent pharmacological activities. The quinoline ring is a privileged scaffold in drug discovery, with numerous derivatives reported to exhibit a wide range of biological effects . These include anticancer activity , with mechanisms of action such as growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, quinoline-based compounds have been extensively investigated for their anti-Alzheimer's disease potential , often acting as cholinesterase inhibitors or possessing neuroprotective properties . The structural motif of this reagent suggests potential utility as a building block in the synthesis of complex molecules or as a lead compound in biological screening campaigns targeting these and other therapeutic areas. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Eigenschaften

Molekularformel

C24H28N2O5

Molekulargewicht

424.5 g/mol

IUPAC-Name

3,4,5-triethoxy-N-(2-quinolin-8-yloxyethyl)benzamide

InChI

InChI=1S/C24H28N2O5/c1-4-28-20-15-18(16-21(29-5-2)23(20)30-6-3)24(27)26-13-14-31-19-11-7-9-17-10-8-12-25-22(17)19/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,26,27)

InChI-Schlüssel

HWQRDZKAQZCUPT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation of Gallic Acid

Gallic acid undergoes O-ethylation using ethyl bromide or ethyl iodide in the presence of a strong base. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates the substitution of all three hydroxyl groups.

Reaction Conditions

ReagentSolventBaseTemperatureTimeYield
Ethyl bromideDMFK₂CO₃80°C12 h85%
Ethyl iodideDMFNaH60°C8 h78%

The reaction proceeds via nucleophilic substitution, with the base deprotonating the phenolic hydroxyl groups to enhance reactivity. The product, 3,4,5-triethoxybenzoic acid, is purified via recrystallization from ethanol.

Preparation of 2-(Quinolin-8-yloxy)ethylamine

The ethylamine side chain containing the quinoline moiety is synthesized through a nucleophilic aromatic substitution or Mitsunobu reaction.

Nucleophilic Substitution Approach

Quinolin-8-ol reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydride (NaH) or triethylamine (TEA):

Quinolin-8-ol+ClCH2CH2NH2HClNaH, DMF2-(Quinolin-8-yloxy)ethylamine+HCl\text{Quinolin-8-ol} + \text{ClCH}2\text{CH}2\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{NaH, DMF}} \text{2-(Quinolin-8-yloxy)ethylamine} + \text{HCl}

Optimization Data

BaseSolventTemperatureTimeYield
NaHDMF50°C6 h65%
TEATHFReflux12 h58%

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction ensures higher regioselectivity. Quinolin-8-ol and 2-aminoethanol react using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

Quinolin-8-ol+HOCH2CH2NH2DEAD, PPh32-(Quinolin-8-yloxy)ethylamine\text{Quinolin-8-ol} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{2-(Quinolin-8-yloxy)ethylamine}

Conditions : 0°C to room temperature, 24 h, yield: 72%.

Amide Bond Formation

The final step involves coupling 3,4,5-triethoxybenzoic acid with 2-(quinolin-8-yloxy)ethylamine. Two primary methods are employed:

Acid Chloride Method

The benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine:

3,4,5-Triethoxybenzoyl chloride+2-(Quinolin-8-yloxy)ethylamineBaseTarget Compound\text{3,4,5-Triethoxybenzoyl chloride} + \text{2-(Quinolin-8-yloxy)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound}

Reaction Parameters

Acid Chloride AgentBaseSolventYield
SOCl₂TEADCM70%
Oxalyl chloridePyridineTHF68%

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents such as HATU or EDC·HCl improve efficiency and reduce side reactions:

3,4,5-Triethoxybenzoic acid+AmineHATU, DIPEATarget Compound\text{3,4,5-Triethoxybenzoic acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

Comparative Data

Coupling ReagentActivatorSolventYield
HATUDIPEADMF88%
EDC·HClHOAtDCM82%

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Structural confirmation is achieved through:

  • ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), ethoxy groups (δ 1.2–1.4 ppm, triplet), and amide NH (δ 6.5–7.0 ppm).

  • MS (ESI) : Molecular ion peak at m/z 437.5 [M+H]⁺.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulkiness of the quinoline group necessitates slow addition of reagents to minimize dimerization.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) may assist in side-chain functionalization if required .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3,4,5-Triethoxy-N-[2-(Chinolin-8-yloxy)ethyl]benzamid beinhaltet seine Interaktion mit bestimmten molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Chinolin-8-yloxyethyl-Seitenkette ermöglicht es der Verbindung, an diese Ziele zu binden und deren Aktivität zu modulieren. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen führen und verschiedene biologische Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolin-8-yloxyethyl side chain allows the compound to bind to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below summarizes key structural and functional differences between 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide and related benzamide derivatives:

Compound Name Benzamide Substituents Linker/Attachment Biological Activity Reference
3,4,5-Triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide 3,4,5-Triethoxy Ethyl-linked quinolin-8-yloxy Synthesized for cytotoxic hybrid development [1]
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) 3,4,5-Trihydroxy Ethyl-linked 4-hydroxyphenyl Potent antioxidant (IC50 DPPH: 22.8 μM; TEAC: 0.6) [2]
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) 3-Iodo-4-methoxy Piperidinyl ethyl High sigma-1 receptor affinity (Kd: 5.80 nM); prostate tumor imaging/therapeutic agent [3]
3,5-Dimethoxy-N-(8-quinolinyl)benzamide 3,5-Dimethoxy Direct quinolin-8-yl attachment Structural analog; no reported bioactivity [5]

Key Observations

Substituent Effects on Bioactivity: The triethoxy groups in the target compound contrast sharply with trihydroxy groups in THHEB. While THHEB exhibits robust antioxidant activity due to phenolic hydroxyls, the ethoxy groups in the target compound likely reduce radical-scavenging capacity but enhance lipophilicity, favoring membrane penetration . PIMBA’s 3-iodo-4-methoxy substitution enables sigma-1 receptor binding (Kd = 5.80 nM), suggesting that electron-withdrawing groups (e.g., iodine) and methoxy positioning influence receptor affinity .

PIMBA’s piperidinyl-ethyl linker may facilitate sigma receptor binding through steric and electronic complementarity .

Therapeutic Implications: The target compound’s quinoline-8-yloxy group aligns with cytotoxic hybrid designs, as quinoline derivatives often intercalate DNA or inhibit kinases . THHEB’s antioxidant profile highlights how hydroxylation directs bioactivity toward oxidative stress mitigation, whereas PIMBA’s receptor specificity underscores the importance of substituent-receptor interactions .

Biologische Aktivität

3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triethoxy-substituted benzamide core linked to a quinoline moiety, suggests a promising pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Features

The compound's structure can be broken down as follows:

  • Benzamide Core : Provides a stable scaffold for biological activity.
  • Triethoxy Substituents : Enhance solubility and bioavailability.
  • Quinoline Moiety : Known for its diverse pharmacological properties, including antimalarial and anticancer activities.
Component Description
Benzamide CoreStable scaffold for drug design
Triethoxy GroupsImprove solubility and stability
Quinoline MoietyContributes to biological activity

The biological activity of 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is primarily attributed to the interaction of its quinoline component with specific molecular targets. These interactions can modulate various pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Receptor Binding : It could interact with receptors that mediate cellular responses to external stimuli.
  • Antimicrobial Activity : The quinoline structure is known for its effectiveness against various pathogens.

Anticancer Properties

A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer activities by inducing apoptosis in cancer cells. The specific mechanism involves the inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.

Antimicrobial Effects

Research indicates that compounds similar to 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide show strong antimicrobial effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Case Studies

  • Antitumor Activity Assessment
    • In a clinical trial involving patients with advanced cancers, a related benzamide derivative exhibited promising results in reducing tumor size and improving survival rates. Patients treated with doses exceeding 4.3 GBq showed long-term survival benefits (up to two years) .
  • Inhibition Studies
    • A series of studies evaluated the inhibition potential of quinoline-based compounds on specific kinases related to cancer growth. Compounds showed moderate to high potency in ELISA-based assays, suggesting that 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide could be a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4,5-triethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide?

  • Methodological Answer : The synthesis typically involves coupling quinoline-8-ol derivatives with functionalized benzamide precursors. A general procedure includes:

Reaction Setup : Dissolve 2-(quinolin-8-yloxy)ethylamine (or a similar intermediate) in ethanol, add glacial acetic acid as a catalyst, and reflux with 3,4,5-triethoxybenzoyl chloride.

Purification : Chromatography (e.g., CH₂Cl₂/MeOH 97:3) is used to isolate the product .

Characterization : Confirm structure via ¹H/¹³C NMR, LCMS, and elemental analysis (see analogous protocols in ).

  • Key Considerations : Optimize reaction time (18–20 hours for similar amide couplings) and monitor pH to prevent side reactions like hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar), away from light and moisture. Store at 2–8°C for long-term stability .
  • Safety : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of dust; employ NIOSH-approved respirators (e.g., P95) during bulk handling .
  • Decomposition Risks : Thermal degradation may release toxic fumes (e.g., quinoline derivatives); avoid temperatures >40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Data Discrepancies : For example, unexpected NMR signals may arise from rotamers (due to restricted rotation of the amide bond) or solvent impurities.
  • Resolution Strategies :

Variable Temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks .

2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton and carbon shifts .

LCMS Purity Checks : Confirm molecular ion ([M+H]⁺) and rule out adducts or contaminants .

  • Case Study : In analogous quinoline-benzamide hybrids, LCMS purity >98% and HRMS deviation <2 ppm are critical for reliable data .

Q. What experimental design principles apply when linking this compound’s structure to biological activity?

  • Methodological Answer :

  • Theoretical Framework : Use structure-activity relationship (SAR) models to hypothesize interactions (e.g., quinoline’s role in intercalation or enzyme inhibition) .
  • Assay Design :

In Vitro Screening : Test cytotoxicity (MTT assay), proteasome inhibition, or kinase activity, using positive controls (e.g., bortezomib for proteasomes) .

Dose-Response Analysis : Apply factorial design to vary concentration (e.g., 0.1–100 µM) and exposure time (24–72 hours) .

  • Data Interpretation : Address outliers via replicate experiments and statistical validation (e.g., ANOVA with p <0.05) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables:
  • Solvent : Compare ethanol (polar protic) vs. DMF (polar aprotic) for solubility .
  • Catalyst : Evaluate acetic acid vs. DMAP for amide bond efficiency .
  • Case Study : For analogous compounds, switching to microwave-assisted synthesis reduced reaction time from 20 hours to 30 minutes with 15% yield improvement .
  • Scalability : Pilot batch reactions in a jacketed reactor with controlled cooling to minimize exothermic side reactions .

Data Contradiction and Validation

Q. What steps should be taken if biological assay results conflict with computational predictions?

  • Methodological Answer :

Re-evaluate Models : Check docking parameters (e.g., force fields, binding site flexibility) and re-run simulations with updated software (e.g., AutoDock Vina → Schrödinger) .

Experimental Replication : Repeat assays with fresh compound batches to exclude degradation artifacts .

Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .

  • Example : A quinoline-chlorobenzothioate derivative showed in vitro IC₅₀ = 2 µM but no in vivo efficacy due to poor bioavailability—highlighting the need for PK/PD studies .

Methodological Resources

  • Spectral Libraries : PubChem (CID: 41753771) and Reaxys provide reference NMR/LCMS data .
  • Safety Protocols : Follow EC 2015/830 guidelines for R&D chemicals .
  • Synthetic Guides : Refer to protocols for quinoline-cinnamide hybrids and benzoxazepine derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.